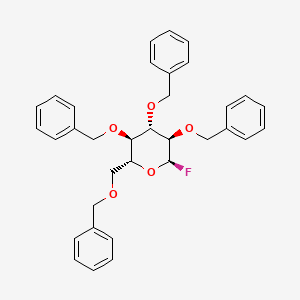

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride

Description

BenchChem offers high-quality 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXIKNZDQVSBCO-RUOAZZEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454866 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89025-46-7 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Preparation of Perbenzylated Glucosyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl fluoride, a pivotal glycosyl donor in modern carbohydrate chemistry. Its unique stability and reactivity profile make it an invaluable tool in the synthesis of complex oligosaccharides and glycoconjugates, which are integral to numerous biological processes and therapeutic developments. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles, practical considerations for experimental success, and a framework for troubleshooting.

The Strategic Importance of Perbenzylated Glucosyl Fluoride in Glycosylation Chemistry

Glycosyl fluorides, particularly perbenzylated derivatives, have emerged as superior glycosyl donors due to their advantageous chemical properties. Unlike the more labile glycosyl chlorides and bromides, the strong carbon-fluorine bond at the anomeric center imparts significant stability, allowing for easier handling and purification, including silica gel chromatography.[1][2][3] This stability, however, does not compromise their utility. The C-F bond can be readily activated by specific Lewis acids, generating a reactive oxocarbenium ion intermediate that drives glycosylation reactions.[1] The benzyl protecting groups offer their own set of advantages, including stability to a wide range of reaction conditions and removal through catalytic hydrogenation.

This combination of a stable yet activatable glycosyl donor with robust protecting groups makes perbenzylated glucosyl fluoride a cornerstone in the strategic assembly of complex carbohydrates, crucial for research in glycobiology, vaccine development, and drug discovery.[2][4]

Synthetic Strategy and Mechanistic Considerations

The preparation of perbenzylated glucosyl fluoride is a multi-step process that begins with the readily available D-glucose. The overall strategy involves the protection of the hydroxyl groups with benzyl ethers, followed by the introduction of the fluoride at the anomeric position.

Synthesis of the Precursor: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

The most efficient route to the perbenzylated glucose precursor involves a two-step process to avoid the formation of complex mixtures of partially benzylated products.[5]

-

Formation of a Methyl Glycoside: D-glucose is first converted to its methyl α-D-glucopyranoside. This step protects the anomeric position, allowing for the subsequent benzylation of the remaining four hydroxyl groups.

-

Perbenzylation: The four free hydroxyl groups of methyl α-D-glucopyranoside are then protected using a benzyl halide (typically benzyl chloride or bromide) in the presence of a strong base like sodium hydride.[6]

-

Hydrolysis: The anomeric methyl group is selectively cleaved under acidic conditions to yield 2,3,4,6-tetra-O-benzyl-D-glucopyranose.[5][7]

Fluorination of the Anomeric Center: Mechanism of Action

The conversion of the anomeric hydroxyl group to a fluoride is the critical step. While several fluorinating agents can be employed, (diethylamino)sulfur trifluoride (DAST) is one of the most common and effective.[3][8]

The reaction with DAST is believed to proceed through the following steps:

-

Activation of the Anomeric Hydroxyl Group: The lone pair of electrons on the anomeric hydroxyl group attacks the electrophilic sulfur atom of DAST, displacing a fluoride ion.

-

Formation of an Oxosulfonium Intermediate: This results in the formation of a reactive intermediate.

-

SN2-like Displacement: The previously displaced fluoride ion then acts as a nucleophile, attacking the anomeric carbon and displacing the good leaving group to form the desired glycosyl fluoride. The reaction typically proceeds with inversion of configuration, leading to the thermodynamically more stable α-anomer.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of perbenzylated glucosyl fluoride.

Preparation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

This protocol is adapted from established methods and involves the acidic hydrolysis of the perbenzylated methyl glucoside.[5]

-

To a solution of crude or purified methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (e.g., 29.3 g, ~0.05 mol), add a mixture of 12 M hydrochloric acid (37.5 mL) and ethanol (4.5 mol).

-

Heat the reaction mixture to 95°C and maintain this temperature for 5 hours. The formation of a white precipitate is expected.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the solid product by vacuum filtration.

-

Wash the solid with water and then with a cold organic solvent such as ethanol or hexane to remove impurities.[5]

-

Dry the product under vacuum to yield 2,3,4,6-tetra-O-benzyl-D-glucopyranose.

Preparation of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Fluoride using DAST

This protocol outlines the fluorination of the perbenzylated glucose precursor.[1][3][8]

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3,4,6-tetra-O-benzyl-D-glucopyranose (1.0 equiv.) in dry dichloromethane (10 mL/mmol).

-

Cool the solution to -15°C using a suitable cooling bath.

-

Slowly add DAST (1.5 equiv.) to the cooled solution with stirring.[1]

-

Stir the reaction mixture at -15°C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Quench the reaction by carefully adding it to an ice-cooled saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl fluoride.[1]

Quantitative Data and Method Comparison

The choice of synthetic method can significantly impact the yield and purity of the final product. The following table summarizes quantitative data from various reported methods for the key fluorination step.

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | DAST | CH₂Cl₂ | 0 to rt | 0.5 | 85 | [3] |

| Perbenzylated thioglycoside | DAST/NBS | CH₂Cl₂ | -15 | 0.5 | ~80-90 | [1] |

| Perbenzylated glucal | F₂ | Various | -78 | <1 | Variable | [4] |

| Perbenzylated hexose | SF₆ (photochemical) | MeCN | rt | 20 | 85 | [3] |

Troubleshooting and Side Reactions

Even with established protocols, challenges can arise during the synthesis. Understanding potential side reactions is key to troubleshooting.

-

Incomplete Reaction: If TLC analysis shows significant unreacted starting material, ensure that the reagents are of high quality and anhydrous conditions are maintained. The activity of DAST can diminish with improper storage.

-

Formation of Glycosyl Bromide: When using a DAST/NBS system with a thioglycoside precursor, the formation of the corresponding glycosyl bromide is a common side reaction.[1] Careful control of the stoichiometry of NBS is crucial.

-

Anomeric Mixtures: While the α-anomer is generally the major product due to thermodynamic stability, the formation of the β-anomer can occur. Purification by column chromatography is usually sufficient to separate the anomers.

-

Decomposition with DAST: DAST is a potent reagent and can cause decomposition if the reaction temperature is not carefully controlled. It is crucial to maintain low temperatures throughout the addition and reaction period.

Safety and Handling Precautions

The synthesis of perbenzylated glucosyl fluoride involves the use of hazardous materials that require strict safety protocols.

-

(Diethylamino)sulfur Trifluoride (DAST): DAST is toxic, corrosive, and can be explosive at elevated temperatures.[8] It should only be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9] DAST is also water-sensitive and should be stored in a cool, dry place under an inert atmosphere.

-

N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care, avoiding inhalation of dust and contact with skin and eyes.

-

Solvents: Dichloromethane is a suspected carcinogen and should be handled in a fume hood.

-

Acids and Bases: Concentrated acids and bases used in the workup are corrosive and should be handled with appropriate care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[10]

Characterization of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Fluoride

The final product should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The anomeric proton (H-1) of the α-anomer typically appears as a doublet of doublets with a characteristic large coupling constant to the fluorine atom (JH1,F1) and a smaller coupling constant to H-2 (JH1,H2).

-

¹³C NMR: The anomeric carbon (C-1) will also show a large coupling to the fluorine atom (JC1,F1).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at the anomeric position.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

-

Specific Rotation: The optical rotation of the purified product can be compared to literature values.

Conclusion

The preparation of perbenzylated glucosyl fluoride is a critical enabling technology in the field of glycoscience. This guide has provided a comprehensive overview of the synthesis, from the strategic selection of precursors to detailed experimental protocols and safety considerations. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently and efficiently produce this valuable glycosyl donor, paving the way for advancements in the synthesis of complex carbohydrates for a wide range of applications in medicine and biology.

Visual Workflow

Caption: Synthetic workflow for perbenzylated glucosyl fluoride.

References

-

Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI - NIH. (2021-10-06). [Link]

-

Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride | Organic Letters - ACS Publications. (2020-12-23). [Link]

- DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ...

-

The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates | Chemical Reviews - ACS Publications. (2022-05-25). [Link]

-

Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover | Organic Letters - ACS Publications. (2021-12-21). [Link]

-

Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride - Semantic Scholar. (2020-12-23). [Link]

-

High yield Synthesis of α-D-Glucopyranosyl 5-Fluorouracil without Column Chromatography Purification - Revue Roumaine de Chimie. [Link]

-

Methods of synthesis of glycosyl fluorides - ResearchGate. (2025-08-06). [Link]

-

Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PubMed Central. [Link]

-

Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones - Organic Chemistry Portal. [Link]

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - MDPI. [Link]

-

Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. [Link]

-

Stereochemical control in the acylation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose. A route to 1-O-acyl-.alpha.- and -.beta. - ACS Publications. [Link]

-

The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor - Baxendale Group. [Link]

-

Reaction scheme used in the synthesis of 5-fluoro-glucopyranosyluronic acid fluoride (8). [Link]

Sources

- 1. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Characterization of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the essential characterization data for 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride, a critical glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates. Understanding the precise analytical profile of this reagent is paramount for ensuring reproducibility and success in multi-step synthetic campaigns. This document moves beyond a simple listing of data points to offer insights into the rationale behind the analytical techniques and the interpretation of the resulting data, reflecting a field-proven approach to quality control and compound validation.

Core Physicochemical Properties: The Foundational Data

A thorough characterization begins with the fundamental physicochemical properties. These values serve as the initial benchmarks for confirming the identity and approximate purity of the synthesized or procured material.

Table 1: Physicochemical Properties of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₃₅FO₅ | [BOC Sciences, MedchemExpress, CymitQuimica][][2][3] |

| Molecular Weight | 542.64 g/mol | [BOC Sciences, MedchemExpress, CymitQuimica][][2][3] |

| Appearance | White to off-white crystalline powder | [CymitQuimica][3] |

| Melting Point | 67-71 °C | [TCI Chemicals] |

| Optical Rotation [α]D²⁰ | +2.0 to +4.0° (c=1, CHCl₃) | [TCI Chemicals] |

Note on Melting Point Discrepancies: It is important for researchers to be aware that different suppliers may report varying melting points. While a range of 67-71 °C is commonly cited, other sources have reported values as low as 45 °C. This variation can be attributed to differences in purity, crystalline form, or the presence of the anomeric isomer (β-anomer). Therefore, melting point should be used as an initial indicator in conjunction with more definitive spectroscopic methods.

In-Depth Look: Optical Rotation

Optical rotation is a critical parameter for confirming the stereochemical integrity of the molecule, specifically the α-configuration at the anomeric center (C-1). The positive value is indicative of the dextrorotatory nature of this specific anomer.

Experimental Protocol: Measurement of Specific Rotation

-

Sample Preparation: Accurately weigh approximately 100 mg of the compound and dissolve it in 10 mL of chloroform (CHCl₃) in a volumetric flask to achieve a concentration (c) of 1 g/100 mL.

-

Instrumentation: Use a calibrated polarimeter with a sodium D-line lamp (589 nm) at a controlled temperature of 20 °C.

-

Measurement: Fill a 1-decimeter (1 dm) polarimeter cell with the solution, ensuring no air bubbles are present.

-

Data Acquisition: Record the observed rotation (α).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l), where 'l' is the path length in decimeters.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis provides the definitive structural confirmation of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available, fully assigned spectra for this specific compound are scarce, the expected chemical shifts and coupling constants can be reliably predicted based on the known spectra of closely related compounds and the fundamental principles of NMR.

Diagram: Molecular Structure of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride

Caption: Structure of the alpha-anomer.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct regions for the aromatic protons of the benzyl groups, the benzylic methylene protons, and the protons of the glucopyranosyl ring.

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |

| H-1 | ~5.6 - 5.8 | dd | J(H1, H2) ≈ 3.5, J(H1, F) ≈ 53 |

| H-2 | ~3.6 - 3.8 | m | |

| H-3 | ~3.9 - 4.1 | m | |

| H-4 | ~3.7 - 3.9 | m | |

| H-5 | ~4.0 - 4.2 | m | |

| H-6a, H-6b | ~3.6 - 3.8 | m | |

| -CH₂-Ph | ~4.4 - 5.0 | m | |

| Ar-H | ~7.2 - 7.4 | m |

Scientific Rationale: The anomeric proton (H-1) is expected to be significantly downfield due to the deshielding effects of the ring oxygen and the fluorine atom. The large coupling constant between H-1 and the fluorine atom (J(H1, F)) is a key diagnostic feature for glycosyl fluorides. The α-configuration is confirmed by the relatively small coupling constant between H-1 and H-2 (J(H1, H2) ~3.5 Hz).

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information, with the anomeric carbon (C-1) being particularly informative.

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| C-1 | ~108 - 110 | J(C1, F) ≈ 220-230 |

| C-2, C-3, C-4, C-5 | ~70 - 85 | |

| C-6 | ~68 - 70 | |

| -CH₂-Ph | ~73 - 75 | |

| Ar-C | ~127 - 139 |

Scientific Rationale: The anomeric carbon (C-1) exhibits a very large one-bond coupling constant with fluorine (J(C1, F)), which is a definitive characteristic of a C-F bond. The chemical shift of C-1 is also diagnostic for the anomeric configuration.

2.1.3. ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds.

Expected Spectrum: A single resonance is expected for the fluorine atom. In a proton-coupled spectrum, this signal will appear as a doublet of doublets due to coupling with H-1 and H-2. The chemical shift will be informative of the electronic environment around the fluorine atom.[4]

Scientific Rationale: The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and quantifying fluorinated species, even in complex mixtures.[4] The coupling constants to adjacent protons provide valuable structural information.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

Expected Data (Electrospray Ionization - ESI):

-

[M+Na]⁺: ~565.23 g/mol

-

[M+H]⁺: ~543.25 g/mol

Scientific Rationale: ESI is a soft ionization technique that typically results in the observation of the intact molecule with an adduct, such as a sodium or hydrogen ion. This provides a direct confirmation of the molecular weight. Fragmentation in the ESI source may lead to the loss of benzyl groups (C₇H₇, 91 g/mol ) or the entire benzyloxy group (C₇H₇O, 107 g/mol ), which can be used to further confirm the structure.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of synthetic intermediates and final products. For a hydrophobic molecule like 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride, a reversed-phase method is most appropriate.

Sources

An In-Depth Technical Guide to the ¹H NMR of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride, a key intermediate in the synthesis of complex carbohydrates and glycoconjugates. As a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven insights to offer a robust resource for researchers in carbohydrate chemistry and drug development. We will delve into the synthesis of this crucial glycosyl donor, the detailed interpretation of its ¹H NMR spectrum, and the underlying principles that govern its spectral features. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of protocols and analysis.

Introduction: The Significance of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride in Glycoscience

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is a versatile glycosyl donor, indispensable in the synthesis of a wide array of glycosidic compounds.[1] Its utility is particularly prominent in the development of potential therapeutics for diseases linked to abnormal carbohydrate metabolism.[1] The strategic placement of the fluorine atom at the anomeric position provides a unique combination of stability and reactivity, making it a favored building block in modern glycosylation chemistry. The benzyl ether protecting groups at the 2, 3, 4, and 6 positions offer excellent stability under a variety of reaction conditions and can be removed under mild hydrogenolysis conditions.

A thorough understanding of the structural and conformational properties of this molecule is paramount for its effective use. ¹H NMR spectroscopy stands as the most powerful tool for elucidating these features in solution. This guide will provide an in-depth exploration of the ¹H NMR spectrum of the title compound, enabling researchers to confidently synthesize, purify, and characterize this important glycosyl donor.

Synthesis of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride

The synthesis of the title compound is a two-step process, commencing with the perbenzylation of a suitable glucose precursor to form 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, followed by the fluorination of the anomeric hydroxyl group.

Step 1: Synthesis of the Precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

The preparation of the perbenzylated glucose precursor is a well-established and efficient method.[2] The most common route involves the benzylation of methyl α-D-glucopyranoside followed by acidic hydrolysis of the anomeric methyl glycoside.[2]

Experimental Protocol:

-

Benzylation of Methyl α-D-glucopyranoside:

-

To a solution of methyl α-D-glucopyranoside in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add benzyl bromide (BnBr) dropwise at 0 °C.

-

The reaction is then stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of methanol, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by silica gel column chromatography to yield methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.

-

-

Acidic Hydrolysis:

-

The purified methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside is dissolved in a mixture of acetic acid and aqueous hydrochloric acid.

-

The solution is heated to reflux and the reaction progress is monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature and poured into ice-water.

-

The precipitated product is collected by filtration, washed with water, and dried under vacuum to afford 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a white solid.

-

Caption: Synthetic workflow for 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride.

Step 2: Fluorination of the Anomeric Hydroxyl Group

The introduction of the fluorine atom at the anomeric position can be achieved using various fluorinating agents. Diethylaminosulfur trifluoride (DAST) and Yarovenko's reagent (2-chloro-1,1,2-trifluoroethyldiethylamine) are commonly employed for this transformation.

Experimental Protocol (using DAST):

-

Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add DAST dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride provides a wealth of information regarding its structure and stereochemistry. Due to the lack of a publicly available, fully assigned spectrum for the title compound, we will present a detailed predictive analysis based on the well-characterized analogue, 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride, and established principles of carbohydrate NMR spectroscopy.

Predicted ¹H NMR Chemical Shifts and Coupling Constants

The following table provides the expected chemical shift (δ) ranges and key coupling constants (J) for the pyranose ring protons of the title compound in CDCl₃. These predictions are extrapolated from the data of the acetylated analogue and consider the deshielding effects of the benzyl groups.

| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Key Correlations |

| H-1 | 5.6 - 5.8 | dd | J(H1, H2) ≈ 3.5, J(H1, F) ≈ 53 | Anomeric proton, coupled to H-2 and the anomeric fluorine. |

| H-2 | 3.6 - 3.8 | ddd | J(H2, H1) ≈ 3.5, J(H2, H3) ≈ 9.5, J(H2, F) ≈ 20 | Coupled to H-1, H-3, and the anomeric fluorine. |

| H-3 | 3.9 - 4.1 | t | J(H3, H2) ≈ 9.5, J(H3, H4) ≈ 9.5 | Appears as a triplet due to similar coupling constants with H-2 and H-4. |

| H-4 | 3.7 - 3.9 | t | J(H4, H3) ≈ 9.5, J(H4, H5) ≈ 9.5 | Appears as a triplet due to similar coupling constants with H-3 and H-5. |

| H-5 | 3.8 - 4.0 | m | - | Complex multiplet due to coupling with H-4, H-6a, and H-6b. |

| H-6a/6b | 3.6 - 3.8 | m | - | Methylene protons at C-6, often appearing as complex multiplets. |

| Bn-CH₂ | 4.4 - 5.0 | m | - | Methylene protons of the four benzyl groups. |

| Bn-Ar | 7.1 - 7.4 | m | - | Aromatic protons of the four benzyl groups. |

Rationale for Spectral Assignments

-

Anomeric Proton (H-1): The anomeric proton is the most downfield of the pyranose ring protons due to the deshielding effect of two adjacent oxygen atoms and the fluorine atom. Its characteristic doublet of doublets (dd) splitting pattern arises from coupling to the adjacent axial proton (H-2) with a small coupling constant (³J(H1,H2) ≈ 3.5 Hz), indicative of a gauche relationship, and a large geminal coupling to the fluorine atom (²J(H1,F) ≈ 53 Hz).

-

H-2 Proton: The H-2 proton experiences coupling to H-1, H-3, and the anomeric fluorine. This results in a doublet of doublet of doublets (ddd) splitting pattern. The coupling to the axial H-3 is large (³J(H2,H3) ≈ 9.5 Hz), reflecting a trans-diaxial relationship.

-

H-3 and H-4 Protons: These protons are typically found in the more crowded region of the spectrum. They both exhibit large trans-diaxial couplings to their neighboring protons, resulting in triplet-like appearances.

-

H-5, H-6a, and H-6b Protons: These protons resonate in the upfield region of the pyranose proton signals and often display complex overlapping multiplets.

-

Benzyl Protons: The methylene (CH₂) protons of the four benzyl groups appear as a series of multiplets in the range of 4.4-5.0 ppm. The twenty aromatic protons of the benzyl groups give rise to a complex multiplet in the aromatic region (7.1-7.4 ppm).

Advanced NMR Techniques for Complete Assignment

For an unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals scalar coupling networks between protons. Cross-peaks in the COSY spectrum will connect H-1 to H-2, H-2 to H-3, H-3 to H-4, and H-4 to H-5, allowing for a sequential walk through the pyranose ring proton system.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon resonances and confirming the proton assignments.

Sources

13C NMR spectrum of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances revealed by ¹³C NMR, the causality behind spectral features, and a validated protocol for data acquisition.

Introduction: The Structural Significance of a Key Glycosyl Donor

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is a pivotal intermediate in modern carbohydrate chemistry.[1] Its utility as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates is well-established. The stereochemistry and connectivity of this molecule are paramount to its reactivity, and ¹³C NMR spectroscopy serves as an indispensable tool for its structural verification.

The presence of four bulky benzyl protecting groups and a highly electronegative fluorine atom at the anomeric position (C1) creates a unique and information-rich ¹³C NMR spectrum. This guide will systematically dissect the spectrum, focusing on two key features:

-

Chemical Shift (δ): The position of a signal, which is highly sensitive to the local electronic environment of each carbon nucleus.

-

Scalar Coupling (J-coupling): The through-bond interaction between the ¹³C nuclei and the ¹⁹F nucleus, which provides definitive evidence of proximity and stereochemical relationships.[2]

Molecular Structure and Spectroscopic Rationale

Understanding the spectrum begins with a clear visualization of the molecule's structure and the numbering convention for the pyranose ring. The alpha (α) configuration places the anomeric fluorine atom in an axial orientation.

Caption: Structure of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride.

The ¹³C NMR spectrum is typically acquired with proton decoupling, meaning all signals that would be split by adjacent protons appear as singlets. However, coupling to fluorine (¹⁹F, spin I=1/2) persists, splitting carbon signals into doublets.[3] The magnitude of this splitting, known as the coupling constant (J), is highly dependent on the number of bonds separating the carbon and fluorine atoms.

Spectral Analysis and Data Interpretation

The spectrum can be divided into four distinct regions: the downfield anomeric carbon, the pyranose ring carbons, the exocyclic C6 carbon, and the upfield signals of the benzyl protecting groups.

The Anomeric Carbon (C1): A Diagnostic Doublet

The C1 carbon, being directly attached to both the ring oxygen and the highly electronegative fluorine atom, is significantly deshielded and appears far downfield. Its most telling feature is a large doublet splitting due to one-bond coupling with the fluorine atom (¹JC1-F).

-

Chemical Shift (δ): Typically observed in the range of 108-112 ppm.

-

Coupling Constant (¹JC1-F): The value for glycosyl fluorides is characteristically large, often exceeding 200 Hz.[4] This large coupling is a definitive marker for the C-F bond.

Pyranose Ring Carbons (C2-C5)

The carbons of the pyranose ring (C2, C3, C4, and C5) resonate in the midfield region of the spectrum, typically between 70-85 ppm. Their exact shifts are influenced by the stereochemistry and the presence of the bulky benzyl ether protecting groups.[5]

-

C2 Signal: This carbon experiences a two-bond coupling to fluorine (²JC2-F). This coupling is stereospecific; in pyranosyl fluorides with an equatorial substituent at C2, the coupling constant is approximately 25 Hz.[6]

-

C3 and C4 Signals: These carbons are further from the fluorine and may show small three-bond (³JC3-F) or four-bond (⁴JC4-F) couplings, though these can sometimes be too small to resolve.

-

C5 Signal: This carbon can exhibit a three-bond coupling (³JC5-F) that occurs through the ring oxygen atom.

Benzyl Protecting Group Carbons

The four benzyl groups contribute a significant number of signals to the spectrum.

-

Methylene Carbons (-CH₂-Ph): The four benzylic carbons typically appear as a cluster of signals in the 72-75 ppm range, often overlapping with the pyranose ring signals.[5] This spectral overlap can complicate assignment without the use of 2D NMR techniques like HSQC.

-

Aromatic Carbons (C₆H₅-): These signals appear in the characteristic aromatic region (127-140 ppm). One can typically distinguish the single ipso-carbon (the carbon attached to the methylene group) from the clusters of ortho, meta, and para carbons.

Summary of Expected ¹³C NMR Data

The following table summarizes the anticipated chemical shifts and key C-F coupling constants for the title compound, based on data from analogous fluorinated carbohydrates.[6][7]

| Carbon Atom | Expected δ (ppm) | Multiplicity | Coupling Constant (JCF) in Hz | Rationale |

| C1 | 108 – 112 | Doublet | ¹J ≈ 210 – 230 | Directly bonded to electronegative F and O. |

| C2 | 78 – 82 | Doublet | ²J ≈ 20 – 30 | Two-bond coupling to F; deshielded by OBn. |

| C3 | 79 – 84 | Singlet or small d | ³J ≈ 0 – 5 | Deshielded by OBn; weak three-bond coupling. |

| C4 | 77 – 80 | Singlet | ⁴J ≈ 0 | Four bonds from F; minimal coupling expected. |

| C5 | 74 – 78 | Doublet | ³J ≈ 5 – 10 | Three-bond coupling through ring oxygen. |

| C6 | 68 – 71 | Singlet | ⁴J ≈ 0 | Shielded relative to ring carbons; minimal coupling. |

| -CH₂-Ph | 72 – 75 | 4 Signals | N/A | Characteristic region for benzyl methylene carbons.[5] |

| Aromatic | 127 – 140 | Multiple Signals | Small (nJCF) | Characteristic aromatic region; potential long-range couplings.[8] |

Validated Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter optimization. The following protocol provides a self-validating system for obtaining reliable data.

Caption: Standard workflow for ¹³C NMR spectroscopy.

Step-by-Step Methodology

-

Sample Preparation:

-

Causality: Chloroform-d (CDCl₃) is an excellent solvent for this non-polar, protected sugar, providing a sharp deuterium signal for the field-frequency lock. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.

-

Protocol: Accurately weigh 20-30 mg of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride into a clean, dry NMR tube. Add approximately 0.6 mL of CDCl₃ containing 0.03% TMS. Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument and Experiment Setup:

-

Causality: A standard proton-decoupled carbon experiment (zgpg30 or similar on Bruker systems) is chosen to simplify the spectrum by removing all ¹H-¹³C couplings, which allows the ¹³C-¹⁹F couplings to be observed clearly.

-

Protocol: On a spectrometer (e.g., 125 MHz for ¹³C), load the sample, lock the field, and tune/match the probe for the ¹³C frequency. Load a standard carbon experiment parameter set.

-

-

Acquisition Parameter Optimization:

-

Causality: A relaxation delay (D1) of 2 seconds is a good starting point to allow for sufficient relaxation of most carbon nuclei, although quaternary carbons may require longer delays for accurate quantification (which is not the primary goal here). A high number of scans (NS) is necessary due to the low natural abundance of the ¹³C isotope.

-

Protocol: Set the spectral width to cover the expected range of signals (e.g., -10 to 220 ppm). Set the transmitter offset to the center of the spectrum (~100 ppm). Use an acquisition time of at least 1 second and a relaxation delay of 2 seconds. Acquire a minimum of 1024 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Causality: Applying an exponential window function with a small line broadening factor (e.g., 1-2 Hz) can improve the signal-to-noise ratio before Fourier transformation. Phasing is critical to ensure all peaks have the correct absorptive lineshape for accurate analysis.

-

Protocol: Process the raw data (FID) with an exponential multiplication (LB = 1.0 Hz). Perform a Fourier Transform, followed by automated or manual phase correction. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Conclusion

The ¹³C NMR spectrum of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is a powerful fingerprint for structural confirmation. The key diagnostic features are the downfield anomeric carbon (C1) appearing as a large doublet (¹JCF > 200 Hz) and the C2 carbon appearing as a smaller doublet (²JCF ≈ 25 Hz).[6] Careful execution of the provided experimental protocol will yield a high-quality spectrum, enabling researchers to confidently verify the integrity of this crucial glycosylating agent for applications in synthetic chemistry and drug discovery.

References

-

Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering. [Link]

-

Roslund, M. U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112. [Link]

-

Bock, K., & Pedersen, C. (1977). A study of (13)c-(19)f coupling constants in glycosyl fluorides. Acta Chemica Scandinavica B, 31, 354-358. [Link]

-

Cunico, W., et al. (2004). NMR spectra of fluorinated carbohydrates. Magnetic Resonance in Chemistry, 42(9), 791-801. [Link]

-

Emsley, J. W., et al. (1973). Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 10, pp. 83-756). Pergamon. [Link]

-

Liu, Y., et al. (2022). Unveiling the mechanism for selective cleavage of C-C bonds in sugar reactions on tungsten trioxide–based catalysts. Proceedings of the National Academy of Sciences, 119(34), e2205195119. [Link]

-

Cañada, F. J., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. The Journal of Organic Chemistry, 85(24), 16011-16020. [Link]

- Google Patents. (1995). DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.

-

Yamanoi, T., & Mizuno, R. (2018). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Molbank, 2018(3), M1009. [Link]

-

Agback, P., et al. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 509, 108425. [Link]

-

Utkin, L. (2017). NMR Spectra of Fluorinated Carbohydrates. Request PDF. [Link]

-

Bar-Haim, G., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1-10. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0304632). [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. [Link]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. eclass.uoa.gr [eclass.uoa.gr]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. wiserpub.com [wiserpub.com]

- 6. scispace.com [scispace.com]

- 7. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride

Introduction: The Pivotal Role of a Glycosyl Donor

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl fluoride is a cornerstone glycosyl donor in modern carbohydrate chemistry. Its frequent use in the synthesis of complex oligosaccharides and glycoconjugates stems from a favorable balance of stability and reactivity.[1][2][3][4] The presence of benzyl ether protecting groups confers significant stability and allows for a wide range of chemical transformations at other positions of the carbohydrate scaffold.[5] The anomeric fluoride, while being a good leaving group under specific activation conditions, imparts greater stability compared to its chloride and bromide counterparts, often allowing for purification by column chromatography and benchtop handling.[1][2][6] This guide provides a comprehensive overview of the factors influencing the stability of this crucial reagent and outlines best practices for its storage and handling to ensure its integrity and performance in glycosylation reactions.

I. Fundamental Chemical Stability

The inherent stability of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl fluoride is a product of its structural features. The benzyl ether protecting groups are robust and generally withstand a variety of reaction conditions, with the notable exception of catalytic hydrogenation and strongly acidic environments.[5][7] The stability of the anomeric carbon-fluorine bond is a key attribute. This bond is significantly stronger than other carbon-halogen bonds, which accounts for the compound's reduced susceptibility to spontaneous degradation and hydrolysis compared to other glycosyl halides.[1] This enhanced stability allows for its isolation and, with appropriate precautions, storage for extended periods.[2][6]

II. Potential Degradation Pathways

Despite its relative stability, 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl fluoride is susceptible to degradation under specific conditions. Understanding these pathways is critical for preventing the loss of the material's purity and reactivity.

A. Hydrolysis: The Primary Concern

The most common degradation pathway is the hydrolysis of the anomeric fluoride to the corresponding hemiacetal, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This reaction can be catalyzed by both acids and certain enzymes.[8] Even trace amounts of moisture can lead to slow hydrolysis over time, emphasizing the need for anhydrous storage conditions.

Caption: Acid-catalyzed degradation pathways.

C. Thermal and Photochemical Sensitivity

While specific studies on the thermal and photostability of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl fluoride are not extensively documented, it is prudent to consider potential sensitivities. Analogous glycosyl halides, such as glycosyl bromides, are known to be sensitive to heat and light, which can lead to decomposition. [9]Benzylated organic molecules can also be susceptible to photo-oxidation. Therefore, storage in a cool, dark environment is a critical precautionary measure.

III. Recommended Storage and Handling Protocols

To ensure the long-term stability and efficacy of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl fluoride, the following storage and handling protocols are recommended, synthesizing best practices from supplier data and general chemical principles.

A. Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 0°C | While some suppliers suggest room temperature storage, low-temperature storage is preferable to minimize the rate of any potential degradation pathways, including slow hydrolysis. [10]The compound is noted to be heat sensitive. |

| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which is the primary driver of hydrolysis. |

| Container | Tightly Sealed, Amber Glass Vial | Prevents moisture ingress and protects the compound from light to mitigate potential photochemical degradation. |

| Desiccation | Store within a desiccator | Provides an additional layer of protection against moisture. |

B. Handling Procedures

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

-

Dispensing: Use clean, dry spatulas and weighing instruments. Promptly and securely reseal the container after dispensing.

-

Solvent Considerations: If preparing a stock solution, use a dry, aprotic solvent. Store the solution under an inert atmosphere at low temperature. The stability of the compound in solution will be lower than in its solid state.

IV. Assessing Stability and Purity

Regular assessment of the purity of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl fluoride is crucial, especially for material that has been stored for an extended period.

A. Analytical Techniques for Purity Assessment

| Technique | Purpose | Key Indicators of Degradation |

| ¹H and ¹⁹F NMR Spectroscopy | Structural confirmation and detection of impurities. | The appearance of new signals, particularly the disappearance of the characteristic anomeric fluoride doublet in the ¹H and the corresponding signal in the ¹⁹F NMR, and the emergence of signals corresponding to the hemiacetal hydrolysis product. |

| Thin-Layer Chromatography (TLC) | Rapid purity check. | The presence of a more polar spot (lower Rf value) corresponding to the hemiacetal hydrolysis product. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | The appearance of new peaks, allowing for the quantification of impurities. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of degradation products. | Detection of the molecular ion of the hemiacetal or other degradation products. |

B. Experimental Protocol: Stability Assessment by ¹H NMR

-

Sample Preparation: Carefully weigh approximately 5-10 mg of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl fluoride and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum.

-

Analysis:

-

Identify the characteristic doublet of the anomeric proton (H-1), which will show coupling to the anomeric fluorine.

-

Integrate the anomeric proton signal and compare it to the integration of other well-resolved protons on the sugar ring or the benzyl groups.

-

Look for the appearance of new signals in the anomeric region, which could indicate the presence of the hemiacetal hydrolysis product (which will exist as a mixture of α and β anomers).

-

V. Conclusion

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl fluoride is a valuable and relatively stable glycosyl donor. Its primary degradation pathway is hydrolysis, which can be effectively mitigated by strict adherence to anhydrous storage and handling conditions. By implementing the recommended protocols of low-temperature storage under an inert atmosphere and protection from light, researchers can ensure the long-term integrity of this reagent, leading to more reliable and reproducible results in glycosylation chemistry. Regular purity assessment using standard analytical techniques is a final, crucial step in guaranteeing the quality of this important synthetic building block.

References

Sources

- 1. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (C6F5)3B·(HF)n-catalyzed glycosylation of disarmed glycosyl fluorides and reverse glycosyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Glycosyl fluorides in enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 8. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. 2- O -Benzyloxycarbonyl protected glycosyl donors: a revival of carbonate-mediated anchimeric assistance for diastereoselective glycosylation - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07194F [pubs.rsc.org]

The Reactivity of Perbenzylated Glycosyl Fluorides: An In-depth Technical Guide for Synthetic Chemists

Abstract

Perbenzylated glycosyl fluorides have emerged as powerful and versatile donors in modern carbohydrate chemistry, prized for their unique balance of stability and tunable reactivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the reactivity of these essential building blocks. We will delve into the mechanistic intricacies of their activation, explore the factors dictating stereochemical outcomes, and provide field-proven protocols for their synthesis and application in the assembly of complex oligosaccharides. This guide is designed to bridge theoretical knowledge with practical application, empowering chemists to strategically employ perbenzylated glycosyl fluorides in their synthetic endeavors.

Introduction: The Strategic Advantage of Perbenzylated Glycosyl Fluorides

The synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge in organic chemistry, demanding precise control over the formation of stereochemically defined glycosidic linkages. Glycosyl fluorides, particularly those bearing benzyl ether protecting groups, have garnered significant attention as glycosyl donors due to their advantageous properties.[1][2] Unlike their more labile halide counterparts (chlorides and bromides), glycosyl fluorides exhibit enhanced stability, allowing for easier handling, purification, and storage.[1] The electron-donating nature of the benzyl protecting groups classifies these donors as "armed," rendering them highly reactive upon activation.[3] This heightened reactivity is a direct consequence of the benzyl groups' ability to stabilize the developing positive charge at the anomeric center during the glycosylation reaction. This guide will provide a detailed exploration of the factors that contribute to the reactivity of perbenzylated glycosyl fluorides and how to harness this reactivity for successful glycosylation.

The Heart of the Matter: Understanding the Reactivity of Perbenzylated Glycosyl Fluorides

The reactivity of a perbenzylated glycosyl fluoride is not an intrinsic, static property but rather a dynamic interplay of several key factors. A thorough understanding of these elements is paramount for predictable and successful glycosylation outcomes.

The "Armed" Nature: Influence of Benzyl Protecting Groups

The term "armed" was coined to describe glycosyl donors with electron-donating protecting groups, which enhance their reactivity compared to "disarmed" donors bearing electron-withdrawing groups.[3] Perbenzylated glycosyl fluorides are classic examples of armed donors. The ether linkages of the benzyl groups are less electron-withdrawing than the ester linkages of, for example, benzoyl or acetyl groups. This electronic difference has a profound impact on the stability of the transient oxocarbenium ion intermediate formed during the glycosylation reaction. The benzyl ethers effectively donate electron density to the pyranose ring, thereby stabilizing the positively charged intermediate and lowering the activation energy for its formation. This inherent electronic advantage makes perbenzylated glycosyl fluorides significantly more reactive than their peracylated counterparts.[3]

Anomeric Configuration: A Tale of Two Isomers

The anomeric configuration of the glycosyl fluoride (α or β) plays a crucial role in its reactivity. While both anomers are synthetically accessible, the β-anomer of a perbenzylated glycosyl fluoride is generally more reactive than the corresponding α-anomer.[4] This difference in reactivity can be rationalized by considering the transition state leading to the oxocarbenium ion. The departure of the fluoride leaving group from the β-face is sterically less hindered and energetically more favorable. This differential reactivity between anomers can be exploited in strategic glycosylation sequences.

The Role of the Activator: Unleashing the Donor's Potential

The inherent reactivity of a perbenzylated glycosyl fluoride is only realized upon interaction with a suitable activator. The activator, typically a Lewis acid, coordinates to the anomeric fluorine atom, weakening the C-F bond and facilitating its departure to generate the highly electrophilic oxocarbenium ion.[2] The choice of activator is critical and can significantly influence the reaction rate, yield, and stereoselectivity of the glycosylation. A wide array of activators have been developed for glycosyl fluorides, each with its own unique characteristics.[5]

The Mechanistic Landscape: SN1 vs. SN2 Pathways

The glycosylation reaction with perbenzylated glycosyl fluorides can proceed through a continuum of mechanisms, ranging from a dissociative SN1-type pathway to an associative SN2-type pathway.[6][7] The predominant pathway is influenced by a multitude of factors including the reactivity of the glycosyl donor and acceptor, the nature of the activator, the solvent, and the reaction temperature.

The SN1 Pathway: The Oxocarbenium Ion Intermediate

In the SN1 pathway, the activator promotes the departure of the fluoride leaving group to form a discrete oxocarbenium ion intermediate.[8][9] This planar, highly electrophilic species is then attacked by the nucleophilic glycosyl acceptor from either the α- or β-face. The stereochemical outcome of an SN1 glycosylation is often a mixture of anomers, with the ratio depending on the relative stabilities of the transition states leading to the α- and β-glycosides, as well as any directing effects from the protecting groups or solvent.

Figure 1: The SN1 glycosylation pathway.

The SN2 Pathway: A Concerted Displacement

In the SN2 pathway, the nucleophilic attack of the glycosyl acceptor occurs concurrently with the departure of the fluoride leaving group, which is facilitated by the activator. This concerted mechanism results in an inversion of configuration at the anomeric center. For example, a β-glycosyl fluoride will predominantly yield an α-glycoside via an SN2 mechanism. This pathway is favored with highly nucleophilic acceptors and conditions that disfavor the formation of a long-lived oxocarbenium ion.[10]

Figure 2: The SN2 glycosylation pathway.

Practical Applications: Synthesis and Glycosylation Protocols

A key aspect of this guide is to provide actionable protocols for the synthesis and utilization of perbenzylated glycosyl fluorides. The following sections detail field-proven methodologies.

Synthesis of a Perbenzylated Glycosyl Fluoride

A common method for the synthesis of glycosyl fluorides from the corresponding thioglycosides involves the use of N-iodosuccinimide (NIS) and a fluoride source such as diethylaminosulfur trifluoride (DAST).

Experimental Protocol: Synthesis of 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl Fluoride [1]

-

Dissolve the perbenzylated thioglycoside (1.0 equivalent) in anhydrous dichloromethane (10 mL/mmol) under an argon atmosphere.

-

Cool the solution to -15 °C in a suitable cooling bath.

-

Add DAST (1.5 equivalents) to the solution and stir the reaction mixture for 2 minutes at -15 °C.

-

Add N-bromosuccinimide (NBS) (1.3 equivalents) to the solution at -15 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). Stir the reaction mixture at -15 °C until the starting material is completely consumed.

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the perbenzylated glycosyl fluoride.

Figure 3: Workflow for the synthesis of a perbenzylated glycosyl fluoride.

Glycosylation with a Perbenzylated Glycosyl Fluoride using BF3·OEt2

Boron trifluoride etherate (BF3·OEt2) is a widely used and effective activator for glycosyl fluorides.[11][12] The following protocol outlines a general procedure for a BF3·OEt2-mediated glycosylation.

Experimental Protocol: BF3·OEt2-Mediated Glycosylation [4]

-

In a nitrogen-filled glovebox, dissolve the perbenzylated glycosyl fluoride donor (1.5 equivalents) and the glycosyl acceptor (1.0 equivalent) in anhydrous dichloromethane (to achieve a 0.02 M concentration of the acceptor).

-

Stir the solution at room temperature.

-

Add a solution of BF3·OEt2 (1 mol%) in dichloromethane.

-

Stir the reaction mixture at room temperature for the desired time (typically monitored by TLC, often complete within 1-24 hours).

-

Upon completion, quench the reaction with triethylamine.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired glycoside.

Data-Driven Insights: A Comparative Analysis of Activators

The choice of activator has a profound impact on the efficiency and stereoselectivity of glycosylation reactions with perbenzylated glycosyl fluorides. The following table summarizes the performance of several common activators.

| Activator | Typical Conditions | Stereoselectivity with Perbenzylated Donors | Yields | References |

| BF3·OEt2 | CH2Cl2, rt | Mixture of α/β, often with slight α-preference | Good to Excellent | [11][12] |

| SnCl2-AgClO4 | Et2O, -15 °C to rt | Generally high β-selectivity | Good | [5] |

| Cp2ZrCl2-AgClO4 | CH2Cl2, -20 °C to rt | High β-selectivity | Good to Excellent | [5] |

| TfOH | CH2Cl2, rt | Mixture of α/β | Good | [13] |

| TrB(C6F5)4 | BTF/tBuCN, rt | High β-selectivity | Good to Excellent | [5] |

Table 1: Comparison of common activators for glycosylation with perbenzylated glycosyl fluorides.

Conclusion and Future Outlook

Perbenzylated glycosyl fluorides stand as indispensable tools in the arsenal of the synthetic carbohydrate chemist. Their inherent stability, coupled with their "armed" reactivity, provides a robust platform for the construction of complex oligosaccharides. This guide has illuminated the fundamental principles governing their reactivity, from the electronic influence of the benzyl protecting groups to the mechanistic dichotomy of SN1 and SN2 pathways. The provided protocols and comparative data serve as a practical resource for researchers to design and execute successful glycosylation strategies.

The field of carbohydrate chemistry is continually evolving, and future research will undoubtedly unveil even more sophisticated methods for activating glycosyl fluorides with greater control over stereoselectivity. The development of novel catalytic systems that can operate under milder conditions and with broader substrate scope will further expand the utility of perbenzylated glycosyl fluorides in the synthesis of biologically important glycans and glycoconjugates, ultimately advancing our understanding of their roles in health and disease.

References

-

Glycoscience Protocols (GlycoPODv2). (2021, October 6). Synthesis of glycosyl fluoride donor. National Center for Biotechnology Information. [Link]

-

Manabe, Y., Matsumoto, T., Ikinaga, Y., Tsutsui, Y., Sasaya, S., Kadonaga, Y., Konishi, A., Yasuda, M., Uto, T., Dai, C., Yano, K., Shimoyama, A., Matsuda, A., & Fukase, K. (2022). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters, 24(2), 534–539. [Link]

-

Toshima, K. (2000). Glycosyl fluorides in glycosidations. Carbohydrate Research, 327(1-2), 15–26. [Link]

-

Manabe, Y., et al. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF 3 ·Et 2 O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. ResearchGate. [Link]

-

Manabe, Y., Matsumoto, T., Ikinaga, Y., Tsutsui, Y., Sasaya, S., Kadonaga, Y., Konishi, A., Yasuda, M., Uto, T., Dai, C., Yano, K., Shimoyama, A., Matsuda, A., & Fukase, K. (2022). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. PubMed. [Link]

-

Manabe, Y., et al. (2021). (PDF) Revisiting Glycosylations Using Glycosyl Fluoride by BF 3 ·Et 2 O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. ResearchGate. [Link]

-

Manabe, Y., et al. (2021). Activation of Disarmed Glycosyl Fluorides with High Catalytic Tu. ResearchGate. [Link]

-

Manabe, Y., Matsumoto, T., Ikinaga, Y., Tsutsui, Y., Sasaya, S., Kadonaga, Y., Konishi, A., Yasuda, M., Uto, T., Dai, C., Yano, K., Shimoyama, A., Matsuda, A., & Fukase, K. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters. [Link]

-

Manabe, Y., Matsumoto, T., Ikinaga, Y., Tsutsui, Y., Sasaya, S., Kadonaga, Y., Konishi, A., Yasuda, M., Uto, T., Dai, C., Yano, K., Shimoyama, A., Matsuda, A., & Fukase, K. (2022). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. PubMed. [Link]

-

Williams, S. J., & Withers, S. G. (2000). Glycosyl fluorides in enzymatic reactions. Carbohydrate research, 327(1-2), 27–46. [Link]

-

Demchenko, A. V. (2008). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(3), 1225-1244. [Link]

-

van der Vorm, S., Hansen, T., van Hengst, T., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. C. (2019). Structure-reactivity relationships in glycosylation chemistry. Leiden University. [Link]

-

Ardá, A., & Jiménez-Barbero, J. (2021). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. Accounts of Chemical Research, 54(10), 2336–2347. [Link]

-

Mandal, S. S., & Misra, A. K. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 908841. [Link]

-

Vinogradov, E., et al. (2015). Conformationally Armed 3,6-Tethered Glycosyl Donors: Synthesis, Conformation, Reactivity, and Selectivity. ResearchGate. [Link]

-

Harale, K. R., Sunil, C., Sati, G. C., Ansel, A. Q., Emmel, T. M., Martin, J. L., Spiller, T. E., & Montgomery, J. (2022). Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Glycosyl donor. [Link]

-

Ardá, A., & Jiménez-Barbero, J. (2021). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. CORE. [Link]

-

Mukaiyama, T. (2004). A Catalytic and Stereoselective Glycosylation with β‐Glycosyl Fluorides. ResearchGate. [Link]

-

Mandal, S. S., & Misra, A. K. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 908841. [Link]

-

Demchenko, A. V. (2003). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science. [Link]

-

van der Vorm, S., et al. (2019). (PDF) Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations. ResearchGate. [Link]

-

Roberts, C., & Fairbanks, A. J. (2007). IPy2BF4‐Mediated Glycosylation and Glycosyl Fluoride Formation. ResearchGate. [Link]

Sources

- 1. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Glycosyl donor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure-reactivity relationships in glycosylation chemistry - Leiden University [universiteitleiden.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Glycosylation using 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride

This guide provides an in-depth technical overview and practical protocols for the use of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride as a glycosyl donor in chemical glycosylation. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying principles governing the reactivity and stereoselectivity of this versatile building block and offers detailed methodologies for its successful application in the synthesis of complex carbohydrates and glycoconjugates.

Introduction: The Strategic Advantage of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is a cornerstone glycosyl donor in modern carbohydrate chemistry. Its utility stems from a confluence of advantageous properties. The perbenzylated nature of the donor renders it an "armed" glycosyl donor, signifying increased reactivity due to the electron-donating character of the benzyl ethers. This facilitates the formation of the key oxocarbenium ion intermediate required for glycosidic bond formation.[1]

Furthermore, the anomeric fluoride is a stable leaving group, allowing for the purification of the donor by column chromatography and enhancing its shelf-life compared to more labile glycosyl halides.[1] Activation of the anomeric fluoride requires specific promoters, offering a degree of control over the initiation of the glycosylation reaction. This guide will delve into the mechanistic intricacies of this process and provide practical protocols for achieving high-yielding and stereoselective glycosylations.

Mechanistic Considerations: A Tale of SN1 and SN2 Pathways

The stereochemical outcome of a glycosylation reaction using 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is a delicate interplay between the SN1 and SN2 reaction pathways at the anomeric center.[2] The choice of activator, solvent, and the nucleophilicity of the glycosyl acceptor all play a crucial role in steering the reaction towards a desired anomer.

Activation of the Glycosyl Fluoride:

The first step in any glycosylation is the activation of the anomeric fluoride by a promoter, typically a Lewis acid or a protic acid. The promoter coordinates to the anomeric fluorine, facilitating its departure and the formation of a transient oxocarbenium ion.

Figure 1: General workflow of Lewis acid-catalyzed glycosylation.

The SN1 Pathway: A dissociative mechanism where the leaving group departs first to form a planar oxocarbenium ion. The incoming nucleophile (the glycosyl acceptor) can then attack from either the α- or β-face. For perbenzylated glucose donors, the α-anomer is often favored due to the anomeric effect.[3] Weakly nucleophilic acceptors and polar, coordinating solvents tend to favor this pathway.[2]

The SN2 Pathway: A concerted mechanism where the nucleophile attacks as the leaving group departs. This results in an inversion of stereochemistry at the anomeric center. If the starting material is the α-fluoride, the SN2 pathway will lead to the β-glycoside. Strong nucleophiles and non-polar solvents promote this mechanism.

The non-participating nature of the 2-O-benzyl group is a key feature of this donor. Unlike an acyl group (e.g., acetate or benzoate), the benzyl ether at C-2 cannot form a cyclic acyloxonium ion to shield the α-face and direct β-attack. This makes achieving high stereoselectivity more challenging and highly dependent on the reaction conditions.

Protocols for Glycosylation

The following protocols are illustrative examples of how 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride can be employed in glycosylation reactions. Optimization of reaction parameters such as temperature, reaction time, and stoichiometry is often necessary for specific substrates.

Protocol 1: Lewis Acid Promoted Glycosylation with BF₃·Et₂O

Boron trifluoride etherate is a commonly used Lewis acid for activating glycosyl fluorides. This protocol is suitable for a range of glycosyl acceptors.

Materials:

-

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride (1.0 equiv)

-

Glycosyl acceptor (1.2-1.5 equiv)

-

Boron trifluoride etherate (BF₃·Et₂O) (1.0-2.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

Activated molecular sieves (4 Å)

Procedure:

-

To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor and activated 4 Å molecular sieves.

-

Dissolve the contents in anhydrous DCM.

-

Cool the mixture to the desired temperature (typically ranging from -78 °C to 0 °C).

-

In a separate flame-dried flask, dissolve 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride in anhydrous DCM.

-

Slowly add the solution of the glycosyl donor to the acceptor mixture via cannula.

-

Add BF₃·Et₂O dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a few drops of triethylamine or pyridine.

-

Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite to remove the molecular sieves.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Bismuth(III) Triflate Catalyzed Glycosylation

Bismuth(III) triflate is a milder Lewis acid that can be effective for glycosylations, particularly with sensitive substrates. This protocol is adapted from a synthesis of a trehalose mimic.[4]

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-glucopyranose (precursor to the fluoride, can also be used directly) (1.0 equiv)

-

Glycosyl acceptor (1.5 equiv)

-

Bismuth(III) triflate (Bi(OTf)₃) (0.05 equiv)

-

Anhydrous Calcium Sulfate (CaSO₄)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add Bi(OTf)₃, the glycosyl donor, and anhydrous CaSO₄.

-

Add anhydrous DCM and cool the suspension to 0 °C.

-

Add the glycosyl acceptor to the mixture.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by preparative silica gel TLC or column chromatography.

Data Presentation: Yields and Stereoselectivity